4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester
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Overview
Description
4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester is a boronic acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is often used as a building block in the synthesis of various molecules, including pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. However, recent work has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach .
- Anti-Markovnikov Hydromethylation : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. This method was applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- DYRK1A Inhibitors : Pyridine-4-boronic acid pinacol ester, a related compound, has been employed in the synthesis of pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors .
- Electron Donor Materials for Solar Cells : Thiophene-2-boronic acid pinacol ester derivatives have been developed as soluble quinacridone-based molecules for solution-processed organic solar cells .
- Alkaloid Synthesis : Protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B, both alkaloids with interesting biological properties .
Catalysis and Organic Synthesis
Drug Discovery and Medicinal Chemistry
Natural Product Synthesis
Materials Science and Polymer Chemistry
Mechanism of Action
Target of Action
Boronic esters, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its target could be a variety of organic compounds that participate in these reactions.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic ester transfers an organic group to a metal catalyst, such as palladium . This interaction results in the formation of a new carbon-carbon bond, linking the organic group from the boronic ester to the target molecule .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound likely participates, is a crucial method for forming carbon-carbon bonds . These bonds are fundamental in organic chemistry and biochemistry, forming the backbone of organic molecules, including those involved in various biochemical pathways.
Result of Action
The primary result of the action of 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
properties
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BN2O5S/c1-18(2,3)26-17(25)23-10-8-22(9-11-23)16(24)14-12-15(29-13-14)21-27-19(4,5)20(6,7)28-21/h12-13H,8-11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSZFQZYQDHJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester |
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